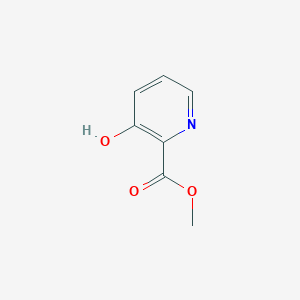

Methyl 3-hydroxypicolinate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKUZDJUGIOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356068 | |

| Record name | methyl 3-hydroxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62733-99-7 | |

| Record name | methyl 3-hydroxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Hydroxy-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 3-hydroxypicolinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Identity and Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior from the benchtop to biological systems. This section details the fundamental identifiers and measured physical constants of Methyl 3-hydroxypicolinate.

Molecular Structure and Identifiers

-

Chemical Name: Methyl 3-hydroxy-2-pyridinecarboxylate

-

Synonyms: this compound, 3-Hydroxy-2-pyridinecarboxylic Acid Methyl Ester[1][2]

-

CAS Number: 62733-99-7[2]

-

Molecular Formula: C₇H₇NO₃[2]

-

Molecular Weight: 153.14 g/mol [2]

-

Appearance: White to off-white solid, often described as a powder or crystalline solid.

Key Physical Constants

The physical state and thermal behavior of this compound are crucial for its storage, handling, and use in synthesis. The melting point, in particular, serves as a critical indicator of purity.

| Property | Value | Source | Notes |

| Melting Point (Tₘ) | 75 - 79 °C | 3 | Experimental value; range suggests typical purity. |

| 77 °C | 4 | Experimental value. | |

| Boiling Point (Tₑ) | 340.6 ± 22.0 °C | 3 | Predicted value; high Tₑ suggests thermal stability. |

| Density (ρ) | 1.287 ± 0.06 g/cm³ | 3 | Predicted value. |

| pKa | 4.45 ± 0.10 | 3 | Predicted value; refers to the pyridinium ion. |

Solubility Profile (Qualitative Assessment)

While comprehensive experimental solubility data is not widely published, a qualitative assessment can be made based on the molecule's structure. The presence of a polar hydroxyl group, an ester, and a pyridine nitrogen atom suggests a degree of polarity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be readily soluble due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, facilitated by hydrogen bonding with the hydroxyl group and pyridine nitrogen.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to show moderate to good solubility.

-

Non-Polar Solvents (e.g., Hexanes, Toluene): Expected to have poor solubility.

-

Aqueous Media: Solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a cationic species with enhanced aqueous solubility. In neutral or basic solutions, solubility is likely to be limited.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. This section provides a predicted interpretation of its spectral data, which serves as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For analysis, a deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate.[5][6]

-

¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals:

-

Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be determined by their positions relative to the nitrogen atom and the two substituents.

-

Hydroxyl Proton (1H): A broad singlet whose chemical shift is highly dependent on concentration, temperature, and solvent. It can range from δ 5.0 to 12.0 ppm.

-

Methyl Protons (3H): A sharp singlet at approximately δ 3.8-4.0 ppm, corresponding to the protons of the methyl ester group.[7]

-

-

¹³C NMR (Carbon NMR): The spectrum is expected to display all seven carbon signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm, characteristic of an ester carbonyl.[8]

-

Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms will be the most deshielded (further downfield).[9]

-

Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by their characteristic vibrational frequencies. For a solid sample, the KBr pellet method is a standard and effective technique.[10]

-

O-H Stretch: A very broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[11]

-

C-H Stretch (aromatic): Medium to weak absorptions typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[12]

-

C-H Stretch (aliphatic): Medium absorptions from the methyl group, typically found just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).[12]

-

C=O Stretch (ester): A very strong, sharp absorption band around 1720-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

C=C and C=N Stretches (aromatic ring): Multiple medium to strong sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch (ester): A strong absorption in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a suitable method for a volatile and thermally stable compound like this.[13][14]

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 153, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation pathways would include:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 122.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 94.

-

Further fragmentation of the pyridine ring structure.

-

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. This section provides self-validating, step-by-step methodologies for determining the key physical and spectroscopic properties of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and enthalpy of fusion by measuring the difference in heat flow between the sample and a reference as a function of temperature.[15][16]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium). This ensures the accuracy of the temperature and heat flow measurements.[17]

-

Sample Preparation: Accurately weigh 1-3 mg of dry, powdered this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[17]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[17]

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the melting point (e.g., 100 °C).[17] A slower ramp rate generally yields better resolution.

-

-

Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The purity can also be estimated from the shape of the peak.[16][17]

NMR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The primary goal is to create a homogenous solution free of particulate matter in a suitable deuterated solvent.[18]

Protocol:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). Ensure the solvent does not have peaks that would obscure important sample signals.

-

Sample Weighing: Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5][19]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any suspended particles that can degrade spectral quality.[18][19]

-

Referencing: The solvent's residual proton signal can be used as a secondary reference. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though it is often pre-mixed in commercial solvents.[20]

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity before data acquisition.

FT-IR Analysis via KBr Pellet Method

This technique is ideal for acquiring the infrared spectrum of solid samples. It involves intimately mixing the sample with dry potassium bromide (KBr) powder, which is transparent to IR radiation, and pressing the mixture into a thin, transparent pellet.[21]

Protocol:

-

Material Preparation: Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[10]

-

Mixing: Add ~100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[10] Mix thoroughly with the sample until the mixture is homogenous. Causality Note: Thorough mixing is crucial to disperse the sample evenly, preventing scattering of the IR beam and ensuring a representative spectrum.

-

Die Loading: Transfer the powder mixture into a pellet-forming die.

-

Pressing: Place the die into a hydraulic press. Apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.[21][22] Applying a vacuum during pressing can help remove trapped air and moisture, improving pellet transparency.[1]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

Conclusion

This guide has consolidated the essential physical and spectroscopic properties of this compound, providing a critical data resource for scientists and researchers. The combination of experimental and predicted data, alongside validated analytical protocols, offers a robust framework for the confident use of this compound. The defined melting point serves as a key purity benchmark, while the predicted pKa informs its behavior in aqueous and physiological environments. The detailed spectroscopic profiles for NMR, IR, and MS provide the necessary references for structural verification and quality control. By applying the methodologies described herein, researchers can ensure the integrity of their materials and the reliability of their experimental outcomes.

References

-

Shimadzu Corporation. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)?. YouTube. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

-

de Oliveira, M. A., et al. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound , 98% , 62733-99-7 - CookeChem [cookechem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. shimadzu.com [shimadzu.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Differential scanning calorimetry [cureffi.org]

- 16. m.youtube.com [m.youtube.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. research.reading.ac.uk [research.reading.ac.uk]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 22. azom.com [azom.com]

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-hydroxypicolinate

Executive Summary

This technical guide provides a comprehensive overview of the synthetic conversion of 3-hydroxypicolinic acid to its corresponding methyl ester, methyl 3-hydroxypicolinate. This document is intended for researchers and professionals in drug development and chemical synthesis. We will explore the strategic considerations for selecting an esterification method, with a primary focus on the robust and scalable Fischer-Speier esterification. A detailed, field-tested protocol for this method is provided, including mechanistic insights, process optimization, and product characterization. Additionally, alternative methodologies, such as the use of diazomethane, are discussed to provide a comparative landscape of synthetic options. Critical safety protocols, purification techniques, and spectroscopic analysis are detailed to ensure procedural integrity and validation of the final product.

Introduction: The Chemical Landscape

3-Hydroxypicolinic Acid (3-HPA) is a pyridine-based heterocyclic compound that serves as an important building block in the synthesis of various biologically active molecules and complex natural products.[1][2] It is also recognized for its utility as a matrix material in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides.[3][4][5][6]

This compound , the methyl ester of 3-HPA, is a key synthetic intermediate.[7] The esterification of the carboxylic acid group modifies the compound's polarity, solubility, and reactivity, making it a more versatile precursor for subsequent coupling reactions and functional group transformations in multi-step syntheses. The conversion is a fundamental step in leveraging the 3-HPA scaffold for pharmaceutical and materials science applications.

This guide focuses on the practical execution and underlying principles of this crucial esterification reaction.

Strategic Approaches to Esterification

The conversion of a carboxylic acid to an ester can be accomplished through several distinct pathways. The choice of method is dictated by factors such as substrate sensitivity, desired scale, reagent availability, and safety considerations. For 3-hydroxypicolinic acid, the presence of both a phenolic hydroxyl group and a pyridine nitrogen introduces considerations for potential side reactions, necessitating a careful selection of reaction conditions.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Reflux | Low cost, scalable, simple procedure. | Requires harsh acidic conditions; equilibrium reaction.[8][9] |

| Diazomethane Alkylation | Diazomethane (CH₂N₂) | Ethereal solvent, 0 °C to RT | High yield, very mild conditions, no water byproduct.[10][11] | Highly toxic and potentially explosive reagent; generates N₂ gas.[11][12][13] |

| Thionyl Chloride/Methanol | SOCl₂, Methanol | Typically two steps | Forms highly reactive acyl chloride intermediate.[14][15] | SOCl₂ is corrosive and moisture-sensitive.[14] |

| Steglich Esterification | DCC, DMAP, Methanol | Anhydrous solvent (e.g., DCM), RT | Very mild, neutral conditions; suitable for sensitive substrates.[16][17][18] | DCC byproduct (DCU) can be difficult to remove; reagents are more expensive.[19][20] |

While other methods exist, the Fischer-Speier esterification offers the most direct, economical, and scalable route for this specific transformation, demonstrating excellent yields.[21]

Primary Protocol: Fischer-Speier Esterification

This method is the cornerstone for producing this compound due to its efficiency and operational simplicity. The reaction proceeds by refluxing the carboxylic acid in methanol with a strong acid catalyst.[8][22]

Mechanistic Principles

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[23][24] The mechanism involves several equilibrium steps:

-

Carbonyl Activation: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[22][23][25]

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][23]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to regenerate the acid catalyst and yield the final ester product.

To drive the reaction to completion, a large excess of the alcohol (methanol) is used as the solvent, shifting the equilibrium toward the products according to Le Châtelier's principle.[22][24]

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Detailed Experimental Protocol

This protocol is adapted from a high-yield synthesis procedure.[21]

Materials:

-

3-Hydroxypicolinic acid (10.0 g, 71.9 mmol)

-

Methanol (MeOH), anhydrous (150 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (12.0 mL, ~216 mmol)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Solid Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Suspend 3-hydroxypicolinic acid (10.0 g) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the suspension to 0 °C in an ice bath. Add concentrated sulfuric acid (12.0 mL) dropwise to the stirred suspension. Causality Note: The dropwise addition at low temperature is crucial to manage the exothermic heat of dilution of sulfuric acid in methanol.

-

Reflux: Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 6 hours. The initial suspension should become a clear solution.

-

Cooling and Concentration: After 6 hours, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Neutralization (Workup): Carefully neutralize the acidic residue by adding saturated aqueous NaHCO₃ solution until the effervescence subsides. Continue to add solid NaHCO₃ in small portions until the pH of the aqueous layer is approximately 8.5. Trustworthiness Note: This step is critical to quench the acid catalyst and deprotonate any protonated pyridine nitrogen, facilitating extraction of the neutral ester into the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash once with brine. Dry the combined organic phase over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, methyl 3-hydroxy-2-pyridinecarboxylate, is typically obtained as a white solid.[21]

Expected Yield: ~10.9 g (99%).[21]

Caption: Experimental workflow for Fischer-Speier synthesis.

Alternative Protocol: Esterification with Diazomethane

For small-scale syntheses where avoiding harsh acidic conditions is paramount, diazomethane offers an exceptionally mild and high-yielding alternative.[11]

Mechanistic Principles & Rationale

The reaction proceeds via a simple two-step mechanism:

-

Acid-Base Reaction: The carboxylic acid protonates the diazomethane, which acts as a base. This generates a carboxylate anion and a highly unstable methyldiazonium cation.[10][12]

-

Sₙ2 Alkylation: The nucleophilic carboxylate anion attacks the methyl group of the methyldiazonium cation in an Sₙ2 reaction. This displaces dinitrogen (N₂), an excellent leaving group, to form the methyl ester.[10][26]

The key advantage is the reaction's high efficiency and the formation of only gaseous nitrogen as a byproduct, which simplifies purification.[10]

Critical Limitations and Safety

WARNING: Diazomethane is a highly toxic, carcinogenic, and potentially explosive yellow gas.[11][12] It must be handled with extreme caution in a well-ventilated chemical fume hood, using specialized glassware with flame-polished joints to avoid scratches that could trigger detonation.[11][27] A blast shield is mandatory.[10][27] Due to these hazards, diazomethane is typically generated in situ for immediate use and is not stored.[12][13] A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often preferred in modern laboratories.[11][14][28]

Purification and Characterization

Validation of the final product's identity and purity is essential.

Purification

For the Fischer esterification, the described workup involving neutralization and extraction is typically sufficient to yield a product of high purity.[21] If necessary, further purification can be achieved via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexanes.

Product Characterization

The identity of this compound can be confirmed by its physical properties and spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [7] |

| Molecular Weight | 153.14 g/mol | [7] |

| Appearance | White solid | [21] |

| Melting Point | 74 °C | [21] |

| TLC Rf | 0.3 (1:1 Petroleum Ether/EtOAc) | [21] |

| 1H NMR (300 MHz, CDCl₃) | δ (ppm) = 10.64 (s, 1H, OH), 8.38 (dd, 1H), 7.38 (dd, 1H), 7.34 (dd, 1H), 4.06 (s, 3H, OCH₃) | [21] |

| 13C NMR (75 MHz, CDCl₃) | δ (ppm) = 169.9, 158.9, 141.6, 130.2, 129.8, 126.3, 53.2 | [21] |

| Mass Spec (ESI+) | m/z = 154 [M+H]⁺ | [21] |

Spectroscopic Interpretation:

-

1H NMR: The singlet at 4.06 ppm integrating to 3H is the definitive signal for the methyl ester protons. The downfield singlet at 10.64 ppm corresponds to the phenolic hydroxyl proton. The three distinct signals in the aromatic region (7.3-8.4 ppm) confirm the substituted pyridine ring structure.

-

13C NMR: The signal at ~170 ppm is characteristic of an ester carbonyl carbon, while the peak at ~53 ppm corresponds to the methoxy carbon. The remaining signals are consistent with the aromatic carbons of the pyridine ring.

-

IR Spectroscopy: The IR spectrum would show a characteristic ester C=O stretch (around 1700-1730 cm⁻¹) and a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹).

Safety and Handling

-

3-Hydroxypicolinic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[29]

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate acid-resistant gloves, lab coat, and face shield.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Diazomethane: As detailed in Section 4.2, this substance is extremely hazardous and requires specialized training and handling procedures.[13][27]

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[29][30]

Conclusion

The synthesis of this compound from 3-hydroxypicolinic acid is a straightforward yet crucial transformation for enabling further molecular elaboration. The Fischer-Speier esterification stands out as the most practical, scalable, and cost-effective method, providing near-quantitative yields with a simple workup procedure. While milder reagents like diazomethane can be effective, their associated hazards limit their application to specific small-scale scenarios where acidic conditions are intolerable. The protocols and data presented in this guide provide a validated framework for the successful synthesis, purification, and characterization of this valuable chemical intermediate.

References

-

Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved May 22, 2025, from [Link]

-

Master Organic Chemistry. (n.d.). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved June 22, 2025, from [Link]

-

ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved August 7, 2025, from [Link]

-

Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-8. [Link]

-

Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E, 78(Pt 1), 74–77. [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 9, 2026, from [Link]

-

Zhang, W., et al. (2017). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 15(46), 9776-9779. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 9, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 9, 2026, from [Link]

-

University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved January 9, 2026, from [Link]

-

D'auria, M. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 16. [Link]

-

Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved January 9, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved February 23, 2025, from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 9, 2026, from [Link]

-

Kumar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101217. [Link]

-

ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved January 9, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved January 9, 2026, from [Link]

-

Chemsrc. (n.d.). 3-Hydroxypicolinic acid | CAS#:874-24-8. Retrieved August 26, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxypicolinic Acid. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved January 9, 2026, from [Link]

-

Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved January 9, 2026, from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

Chen, X., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(12), 7248-7255. [Link]

-

LookChem. (n.d.). Cas 874-24-8, 3-Hydroxypicolinic acid. Retrieved January 9, 2026, from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Pagnout, C., et al. (2007). Purification and characterization of a three-component salicylate 1-hydroxylase from Sphingomonas sp. strain CHY-1. Applied and Environmental Microbiology, 73(20), 6467-6474. [Link]

-

Pagnout, C., et al. (2007). Purification and Characterization of a Three-Component Salicylate 1-Hydroxylase from Sphingomonas sp. Strain CHY-1. Applied and Environmental Microbiology, 73(20), 6467–6474. [Link]

-

Wang, W., et al. (2019). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology, 10, 2062. [Link]

-

ResearchGate. (2014, May 26). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?[Link]

Sources

- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 3-Hydroxypicolinic acid | CAS#:874-24-8 | Chemsrc [chemsrc.com]

- 3. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Steglich Esterification [organic-chemistry.org]

- 18. Steglich esterification - Wikipedia [en.wikipedia.org]

- 19. cssp.chemspider.com [cssp.chemspider.com]

- 20. researchgate.net [researchgate.net]

- 21. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. jk-sci.com [jk-sci.com]

- 24. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 25. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. - Division of Research Safety | Illinois [drs.illinois.edu]

- 28. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. fishersci.com [fishersci.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 3-hydroxypicolinate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-hydroxypicolinate, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutics.

Core Identity and Physicochemical Properties

This compound is a pyridine derivative characterized by a hydroxyl group at the 3-position and a methyl ester at the 2-position. This substitution pattern imparts unique electronic and steric properties, making it an attractive starting material for chemical synthesis.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Synonyms: 3-Hydroxy-2-pyridinecarboxylic Acid Methyl Ester, Methyl 3-hydroxypyridine-2-carboxylate[1]

-

CAS Number: 62733-99-7[1]

-

Molecular Formula: C₇H₇NO₃[1]

-

Molecular Weight: 153.14 g/mol [1]

Below is a 2D representation of the molecular structure:

Caption: Fischer Esterification Workflow for this compound Synthesis

Detailed Experimental Protocol

Materials:

-

3-Hydroxypicolinic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxypicolinic acid (1.0 equivalent) in anhydrous methanol (20-30 equivalents).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dilute the residue with water and neutralize the acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.

Justification of Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the product side, maximizing the yield of the ester. [2][3][4]* Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a highly effective and readily available catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. [5]* Neutralization and Extraction: The work-up procedure is designed to remove the acid catalyst and any unreacted carboxylic acid. Sodium bicarbonate neutralizes the acid, and the resulting salt is water-soluble, allowing for its separation from the organic product during extraction.

Applications in Drug Discovery and Medicinal Chemistry

Picolinic acid and its derivatives are recognized as "privileged" structures in medicinal chemistry, forming the core of numerous biologically active compounds. [6]The presence of the pyridine ring allows for diverse interactions with biological targets, and the substituents on the ring can be readily modified to fine-tune the pharmacological properties. [7][6] While specific drugs containing the this compound moiety are not yet prevalent in the market, its structural motifs are found in various therapeutic agents and clinical candidates. The hydroxyl and ester groups provide handles for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. [8][9][10]Picolinate derivatives have been investigated for their potential in treating a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. [6]

Expected Spectroscopic Characteristics

While experimental spectra for this compound are not readily available in public databases, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds. [11][12][13][14][15][16][17]

¹H NMR Spectroscopy

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

-

Methyl Protons: A singlet at approximately δ 3.9 ppm corresponding to the three protons of the methyl ester.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, corresponding to the hydroxyl proton.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the ester carbonyl carbon.

-

Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm) for the carbons of the pyridine ring.

-

Methyl Carbon: A signal around δ 52 ppm for the methyl ester carbon.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ for the C-O stretching of the ester.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): An ion peak at m/z = 153, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 122, and the loss of the entire ester group (-COOCH₃) to give a peak at m/z = 94.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis via Fischer esterification, coupled with the potential for diverse chemical modifications, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and utilize this important chemical entity in their drug discovery endeavors.

References

- Liltorp, K., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 1032-1035.

- Zolfigol, M. A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

-

UCLA Chemistry and Biochemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

- Saeed, A. (2012). Synthesis of Some Aminopicolinic Acids. International Research Letters of Chemistry, 1(1), 29-37.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypicolinic Acid. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415). Retrieved from [Link]

- Zafiropoulos, T. F., et al. (2003). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Tsumura, T., et al. (2007). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1118-1127.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

-

SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxypentanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxy-3-methyl-2-butanone. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. scllifesciences.com [scllifesciences.com]

- 11. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Hydroxypicolinic acid [webbook.nist.gov]

- 14. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]

- 17. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxypicolinate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-hydroxypicolinate (CAS No: 62733-99-7), a key heterocyclic building block in medicinal chemistry and material science.[1][2] For researchers, process chemists, and drug development professionals, unambiguous structural confirmation is paramount. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the identification and quality assessment of this compound. The guide moves beyond mere data presentation, delving into the causal relationships behind spectral features and outlining field-proven protocols for data acquisition.

Introduction: The Molecular Blueprint

This compound (C₇H₇NO₃, M.W.: 153.14 g/mol ) is a substituted pyridine derivative featuring both a hydroxyl group and a methyl ester. This unique combination of functional groups makes it a versatile intermediate. The precise arrangement of these groups on the pyridine ring governs its reactivity and biological activity. Therefore, rigorous spectroscopic analysis is not just a quality control measure but a fundamental necessity for its application in complex syntheses.

This guide will dissect the molecule's signature across three core analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise ¹H and ¹³C atomic environments and their connectivity.

-

Infrared (IR) Spectroscopy: To identify the key functional groups through their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): To confirm the molecular weight and map the compound's fragmentation pattern under ionization.

By integrating these datasets, we can construct a definitive and validated structural profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen and carbon atom. For a molecule like this compound, with its distinct aromatic and functional group signals, NMR is the cornerstone of its characterization.

Experimental Protocol: Acquiring High-Fidelity NMR Data

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds allows for the observation of the exchangeable hydroxyl (-OH) proton, which might be invisible in other solvents like CDCl₃.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information regarding the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | N/A | 1H | -OH | The phenolic proton is acidic and often appears as a broad, exchangeable singlet downfield. Its chemical shift can be concentration-dependent. |

| ~8.15 | Doublet of Doublets | J ≈ 4.5, 1.5 Hz | 1H | H-6 | This proton is coupled to both H-5 and H-4 (four-bond coupling), appearing as the most downfield aromatic proton due to its position adjacent to the electronegative nitrogen atom. |

| ~7.50 | Doublet of Doublets | J ≈ 8.5, 1.5 Hz | 1H | H-4 | Coupled to H-5 (ortho) and H-6 (meta). The hydroxyl group at C-3 shifts this proton downfield. |

| ~7.40 | Doublet of Doublets | J ≈ 8.5, 4.5 Hz | 1H | H-5 | Coupled to H-4 and H-6 (both ortho). This signal typically appears as a pseudo-triplet or a clear dd. |

| ~3.90 | Singlet | N/A | 3H | -OCH₃ | The methyl ester protons are in a shielded environment and do not couple with other protons, resulting in a characteristic sharp singlet. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | C=O | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~155.0 | C-3 | The carbon atom directly attached to the hydroxyl group (C-OH) is deshielded and appears in the aromatic region. |

| ~148.0 | C-2 | The carbon bearing the ester group and adjacent to the nitrogen is deshielded. |

| ~140.0 | C-6 | The carbon adjacent to the nitrogen (C-H) is deshielded compared to other aromatic C-H carbons. |

| ~128.0 | C-5 | Aromatic C-H carbon. |

| ~124.0 | C-4 | Aromatic C-H carbon, its chemical shift is influenced by the adjacent C-OH group. |

| ~52.5 | -OCH₃ | The aliphatic carbon of the methyl ester group appears in the typical upfield region for sp³ carbons attached to oxygen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands confirming its key structural features.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2955 | Medium | C-H Stretch | Methyl (-CH₃) |

| ~1725 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretches | Pyridine Ring |

| 1300 - 1100 | Strong | C-O Stretch | Ester and Phenolic C-O |

The broadness of the O-H band is a direct result of intermolecular hydrogen bonding, a key physical characteristic of this molecule.[5] The sharp, intense C=O stretch is one of the most unambiguous signals in the spectrum, confirming the presence of the ester group.[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and insights into its structure through analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A minute quantity of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺·).

-

Analysis: The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z).

Analysis of the Mass Spectrum

The mass spectrum plots the relative abundance of ions against their m/z ratio.

-

Molecular Ion (M⁺·): The peak corresponding to the intact molecule will appear at m/z = 153 . This confirms the molecular formula C₇H₇NO₃.

-

Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in predictable ways, providing a structural fingerprint.[7][8]

Table of Major Fragments:

| m/z | Proposed Fragment Ion | Identity of Neutral Loss |

| 153 | [C₇H₇NO₃]⁺· | Molecular Ion |

| 122 | [M - OCH₃]⁺ | Loss of a methoxy radical (·OCH₃) |

| 94 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical (·COOCH₃) |

| 66 | [C₄H₄N]⁺ | Fragmentation of the pyridine ring |

The fragmentation process is initiated by the unstable molecular ion. The most common initial cleavages occur at the ester group, which are energetically favorable.

Visualization: Fragmentation Pathway

The logical flow of fragmentation from the molecular ion can be visualized to better understand the relationships between the observed peaks.

Caption: Key fragmentation pathways of this compound in EI-MS.

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides the complete picture. True analytical rigor comes from the synthesis of all data streams. The workflow below illustrates how NMR, IR, and MS are synergistically employed for unambiguous structural confirmation.

Caption: Integrated workflow for structural elucidation using multiple techniques.

This integrated approach ensures trustworthiness and scientific integrity. The IR spectrum confirms the presence of the required functional groups, the mass spectrum validates the molecular weight and key substructures, and the NMR spectra assemble these pieces into a final, high-resolution structure. This self-validating system leaves no room for ambiguity, providing the highest level of confidence for researchers in their materials.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0000351). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000156). Retrieved from [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0287415). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000011). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure and Spectroscopic Insights for CH₃PCO Isomers: A High-Level Quantum Chemical Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypicolinic Acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (HMDB0000317). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Retrieved from [Link]

-

Saylor Academy. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 3-hydroxy-, methyl ester. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). IR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubMed. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-(3-HYDROXY-4-METHOXYPICOLINYL)-SERINE. Retrieved from [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. rsc.org [rsc.org]

- 4. compoundchem.com [compoundchem.com]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

Chemical reactivity of the hydroxyl group in Methyl 3-hydroxypicolinate

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in Methyl 3-hydroxypicolinate

Abstract

This compound is a pivotal building block in contemporary drug discovery and medicinal chemistry. Its pyridine scaffold, substituted with both a hydroxyl and a methyl ester group, presents a unique chemical personality. The hydroxyl group, in particular, serves as a versatile synthetic handle for molecular elaboration, enabling the modulation of physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of the chemical reactivity of this hydroxyl group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect its acidity and nucleophilicity and detail its participation in key synthetic transformations, including O-alkylation, O-acylation, and the Mitsunobu reaction, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this scaffold in their work.

Introduction: The Strategic Importance of this compound

This compound is a derivative of picolinic acid, a structural isomer of nicotinic acid. The arrangement of its functional groups—a pyridine nitrogen, a hydroxyl group at the 3-position, and a methyl ester at the 2-position—creates a distinct electronic environment that governs its reactivity. The pyridine ring, being an electron-withdrawing system, enhances the acidity of the phenolic hydroxyl group compared to a simple phenol. This increased acidity facilitates its deprotonation, forming a potent nucleophile that is central to its synthetic utility.

In drug design, the strategic modification of this hydroxyl group can profoundly impact a molecule's properties.[1][2] For instance, converting the hydroxyl to an ether or ester can alter lipophilicity, improve membrane permeability, block metabolic oxidation, or introduce new hydrogen bonding interactions with a biological target.[3][4] Derivatives of 3-hydroxypyridine are structural analogues of vitamin B6 compounds, which are known to play crucial roles in biological systems, including acting as antioxidants.[5][6] Understanding and controlling the reactivity of this hydroxyl group is therefore paramount for its effective use in the synthesis of novel therapeutic agents.[7]

Electronic Character and Nucleophilicity

This anion is a potent nucleophile, capable of reacting with a wide range of electrophiles. However, it is also an ambident nucleophile, with potential reactivity at both the oxygen and the nitrogen atoms of the pyridine ring.[10] In the case of 3-hydroxypyridine derivatives, O-functionalization is generally favored over N-functionalization under most conditions, particularly in reactions like alkylation.

Key Synthetic Transformations of the Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for a variety of chemical modifications. The following sections detail the most critical and widely utilized transformations.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol and an organohalide.[11] This reaction proceeds via an S(_N)2 mechanism, where a deprotonated alcohol (an alkoxide) acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[12][13] Due to the S(_N)2 nature of the reaction, it is most effective with primary alkyl halides, as secondary and tertiary halides are more prone to undergo competing E2 elimination reactions.[14][15]

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to irreversibly deprotonate the hydroxyl group, driving the reaction forward.[14] Alternatively, weaker bases like potassium carbonate (K(_2)CO(_3)) can be effective, particularly in polar aprotic solvents, and are often easier and safer to handle.[16]

-

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are ideal for S(_N)2 reactions.[17] They effectively solvate the cation of the base (e.g., K

or Na

Caption: Figure 1: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of Methyl 3-(prop-2-yn-1-yloxy)picolinate

This protocol is adapted from a similar procedure for the O-alkylation of a hydroxypyridine derivative.[16]

-

Materials:

-

This compound (1.0 eq)

-

Potassium carbonate (K(_2)CO(_3)), anhydrous (1.05 eq)

-

Propargyl bromide (80% solution in toluene, 1.05 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO(_4))

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add propargyl bromide dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Take up the crude residue in ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

-

O-Acylation: Ester Formation

O-acylation transforms the hydroxyl group into an ester. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride under basic conditions. The base, often a non-nucleophilic amine like triethylamine or pyridine, serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Alternatively, under acidic conditions, chemoselective O-acylation can be achieved, as the amine of the pyridine ring would be protonated and protected.[18]

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are used for less reactive alcohols. For a phenolic hydroxyl group like that in this compound, both are typically effective.

-

Catalyst/Base: In base-catalyzed acylation, a catalyst like 4-dimethylaminopyridine (DMAP) is often added in substoichiometric amounts to accelerate the reaction, especially when using less reactive anhydrides.

Experimental Protocol: Synthesis of Methyl 3-(acetoxy)picolinate

This is a general procedure for the acylation of a hydroxyl group.

-

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Triethylamine (Et(_3)N) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1M HCl solution

-

Saturated sodium bicarbonate (NaHCO(_3)) solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottomed flask under an inert atmosphere.

-

Add triethylamine, followed by DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO(_3), and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography if necessary.

-

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters and ethers, with a characteristic inversion of stereochemistry at the alcohol carbon.[19] The reaction employs a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20]

The reaction is initiated by the nucleophilic attack of PPh(_3) on DEAD, forming a betaine intermediate.[20] This intermediate deprotonates the nucleophile (e.g., a carboxylic acid or a phenol). The alcohol (in this case, this compound) then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the oxyphosphonium group in an S(_N)2 fashion.[20][21]

Causality Behind Experimental Choices:

-

Reagent Order: The order of addition is crucial for success. Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent before the slow, cooled addition of the azodicarboxylate.[22] This minimizes side reactions.

-

Nucleophile Acidity: The nucleophile (Nu-H) should generally have a pKa of less than 15 to effectively protonate the betaine intermediate and prevent side reactions where the azodicarboxylate acts as the nucleophile.[19][21] Phenols and carboxylic acids are ideal nucleophiles.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for the Mitsunobu reaction.[22]

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]

- 6. innospk.com [innospk.com]

- 7. Discovery of 3-OH-3-methylpipecolic hydroxamates: potent orally active inhibitors of aggrecanase and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wap.guidechem.com [wap.guidechem.com]

- 9. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Mitsunobu Reaction [organic-chemistry.org]

- 22. organic-synthesis.com [organic-synthesis.com]

The Versatile Virtuoso: Methyl 3-hydroxypicolinate as a Precursor in Modern Heterocyclic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Heterocyclic Chemistry